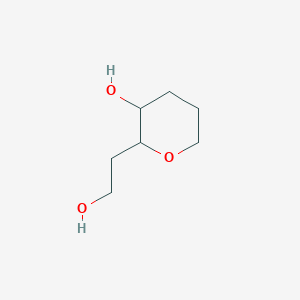
2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol is a heterocyclic compound with the molecular formula C7H14O3This compound is characterized by a tetrahydropyran ring substituted with a hydroxyethyl group, making it a valuable building block in organic synthesis and various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol typically involves the reaction of tetrahydropyran with ethylene oxide under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts such as sulfuric acid or sodium hydroxide can enhance the reaction rate and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form tetrahydropyran derivatives with different substituents.
Substitution: The hydroxyethyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Various tetrahydropyran derivatives.
Substitution: Halogenated or aminated tetrahydropyran compounds.
Applications De Recherche Scientifique
2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and as a protecting group for alcohols.
Biology: The compound is employed in the synthesis of bioactive molecules and as a precursor for drug development.
Medicine: It is used in the formulation of pharmaceuticals and as an intermediate in the synthesis of therapeutic agents.
Industry: The compound is utilized in the production of herbicides and other agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol involves its interaction with various molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity. The tetrahydropyran ring provides structural stability and can undergo ring-opening reactions under specific conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydropyran: A simpler analog without the hydroxyethyl group.
2-(2-Chloroethoxy)tetrahydro-2H-pyran: A halogenated derivative used as a building block in organic synthesis.
Tetrahydro-2-(2-propynyloxy)-2H-pyran: A derivative with a propynyloxy group, used in the preparation of 1,3-dienyl acetals
Uniqueness
2-(2-Hydroxyethyl)tetrahydro-2H-pyran-3-ol is unique due to its hydroxyethyl substitution, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound in various applications, from organic synthesis to pharmaceutical development .
Propriétés
Formule moléculaire |
C7H14O3 |
|---|---|
Poids moléculaire |
146.18 g/mol |
Nom IUPAC |
2-(2-hydroxyethyl)oxan-3-ol |
InChI |
InChI=1S/C7H14O3/c8-4-3-7-6(9)2-1-5-10-7/h6-9H,1-5H2 |
Clé InChI |
NGMZWEOGUANFOE-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(OC1)CCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


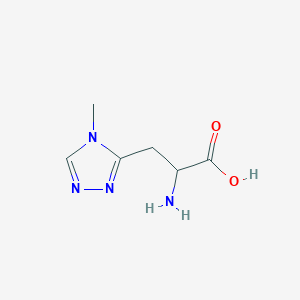

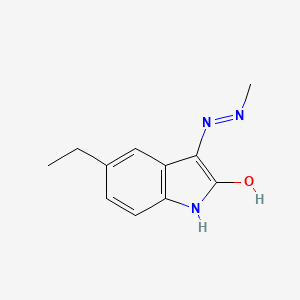
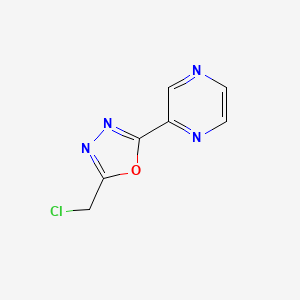
![5-Methylbenzo[c][1,2,5]oxadiazole-4-carbonitrile](/img/structure/B13101936.png)
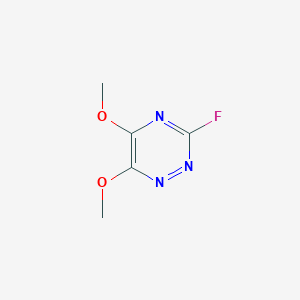
![1-Methoxydibenzo[b,d]furan-4-carboxylic acid](/img/structure/B13101952.png)
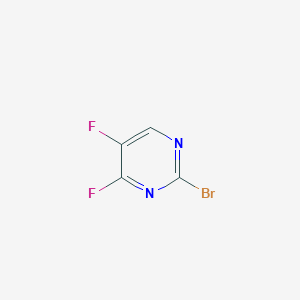
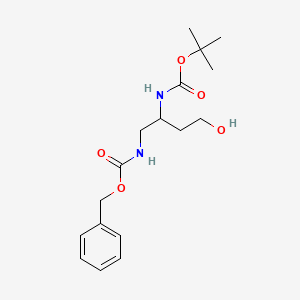
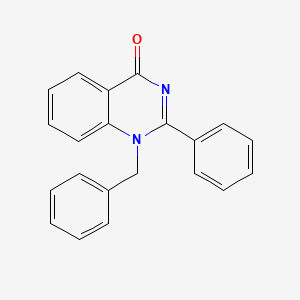
![6-Ethoxy-2-isopropyl-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine](/img/structure/B13101981.png)
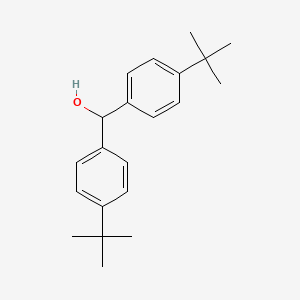
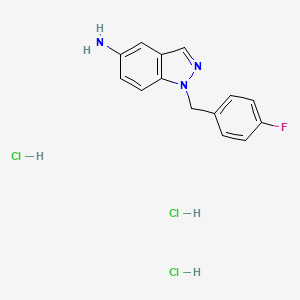
![2-(Pyridin-4-YL)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine](/img/structure/B13101989.png)
